2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
The compound “2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a tetrahydro-2H-pyran-4-yl group, and a pyrazol-4-yl group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Novel Co(II) and Cu(II) Coordination Complexes
Pyrazole-acetamide derivatives have been synthesized and utilized to construct coordination complexes with Co(II) and Cu(II) ions. These complexes have been studied for their structural characteristics and antioxidant activities. The research demonstrates the significance of hydrogen bonding in the self-assembly processes of these complexes and their potential applications in developing antioxidant agents. This suggests that compounds with a pyrazole-acetamide moiety, similar to the one inquired about, could be explored for their ability to form coordination complexes with metal ions, which may possess interesting structural properties and biological activities (Chkirate et al., 2019).
Synthesis of Novel 2-Pyrone Derivatives
Another study focused on the synthesis of novel compounds, including those with pyrazole-acetamide structures. These compounds were characterized and their crystal structures analyzed. The research aimed to explore the compounds' potential interactions with biological targets, indicating a pathway for the development of new therapeutic agents or materials with unique physical properties (Sebhaoui et al., 2020).
Bioactivity of Pyrazole-Acetamide Derivatives
The synthesis and evaluation of bioactivity of pyrazole-acetamide derivatives against bacteria and algae highlight the potential of these compounds in antimicrobial and antifouling applications. This suggests that structurally related compounds, like the one of interest, could be investigated for their antimicrobial properties and efficacy in biofouling prevention (Yu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-24-13-16-4-2-1-3-5-16)20-17-10-19-21(12-17)11-15-6-8-23-9-7-15/h1-5,10,12,15H,6-9,11,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGRQKTQIQKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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